PAK1 Kinase Inhibition: 8-(2-Butoxyethoxy) Analog Demonstrates Nanomolar Potency Versus an Inactive Parent Scaffold
The 8-(2-butoxyethoxy) derivative binds PAK1 with a Ki of 22 nM, measured in a fluorescence-based enzymatic assay utilizing human recombinant PAK1 kinase domain [1]. In contrast, the simpler 4-methyl-3-(tetrazol-5-yl)-coumarin, lacking any 8-alkoxy chain, is explicitly described as inactive in biological assays [2]. This comparison demonstrates that the 2-butoxyethoxy substituent is not merely a passive solubility handle but a critical pharmacophoric element for PAK1 engagement.
| Evidence Dimension | PAK1 kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | 4-Methyl-3-(tetrazol-5-yl)-coumarin: inactive |
| Quantified Difference | > 3 log units improvement (inactive to 22 nM) |
| Conditions | Human recombinant PAK1 kinase domain; coumarin/fluorescein-labeled FRET peptide substrate; 10 min preincubation |
Why This Matters
Procurement of the 8-(2-butoxyethoxy) compound is essential for studies requiring potent PAK1 inhibition, as simpler 3-tetrazolylcoumarins lacking the 8-alkoxy chain are catalytically inactive against this kinase.
- [1] BindingDB entry BDBM50148931: Ki 22 nM for human recombinant PAK1 kinase domain. View Source
- [2] Ellis, G. P., Shaw, D. Benzopyrones. Part VIII. J. Chem. Soc., Perkin Trans. 1, 1972, 779–783. Reports that 4-methyl-3-(tetrazol-5-yl)-coumarin is inactive. View Source
